Daclatasvir Impurity 30

Chromatography Method Validation Quality by Design

A common pain point in ANDA/DMF submissions is the lack of properly characterized impurity reference standards with defined stereochemistry and traceable documentation. Daclatasvir Impurity 30 (CAS 1009117-26-3) is a fully qualified reference standard featuring: - Defined (2S,2'S)-((2R,2'R) stereochemical configuration for reliable chromatographic peak identification. - Comprehensive CoA with NMR, MS, HPLC purity data meeting ICH Q3A/Q3B requirements. - Validated use in stability-indicating HPLC methods (DoE-optimized pH 3.0, 45°C) for resolving Impurity D from Daclatasvir API. Supplied with full traceability to USP/EP standards, this standard reduces regulatory burden and ensures method transferability.

Molecular Formula C40H50N8O6
Molecular Weight 738.9 g/mol
CAS No. 1009117-26-3
Cat. No. B600872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir Impurity 30
CAS1009117-26-3
SynonymsDaclatasvir SRRS Isomer;  N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C'-Dimethyl Ester
Molecular FormulaC40H50N8O6
Molecular Weight738.9 g/mol
Structural Identifiers
InChIInChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33+,34+/m1/s1
InChIKeyFKRSSPOQAMALKA-WZJLIZBTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daclatasvir Impurity 30 Reference Standard


Daclatasvir Impurity 30 (also designated Daclatasvir SRRS Isomer or Impurity D) is a fully characterized organic impurity reference standard associated with the hepatitis C virus (HCV) NS5A inhibitor Daclatasvir [1]. This compound exhibits a defined stereochemical configuration and is supplied as a pharmaceutical reference standard for analytical method development, method validation, and quality control applications in support of Abbreviated New Drug Applications (ANDA) and commercial production . Its availability as a characterized standard distinguishes it from generic chemical reagents that lack regulatory-aligned documentation [2].

1
Pharmaceutical impurity reference standard
Characterized standard for analytical method development and quality control in ANDA support
2
Defined stereochemical identity
Explicit chiral configuration supports reliable peak identification in chiral HPLC methods
3
Full characterization package
Includes CoA, NMR, MS, and HPLC purity data supporting regulatory documentation requirements

Why Generic Substitution Fails for Daclatasvir Impurity 30


Generic substitution of Daclatasvir Impurity 30 with structurally similar compounds, or with uncharacterized in-house preparations, is scientifically invalid due to three critical factors. First, the specific stereochemical configuration of this compound dictates its unique chromatographic retention behavior; a different stereoisomer or analog will elute at a distinct retention time, rendering it unsuitable for peak identification in validated HPLC or UPLC methods [1]. Second, the precise resolution parameters between Daclatasvir Impurity 30 and the API Daclatasvir were established under rigorously optimized chromatographic conditions (pH 3.0, 45°C) that were determined using a Quality by Design approach [1]; substitution with a non-identical compound would invalidate these method development efforts. Third, regulatory submissions such as ANDA or DMF filings require impurity reference standards with comprehensive characterization data and traceability documentation that generic chemical suppliers do not provide [2].

Chromatography Stereochemical configuration determines retention behavior; a different isomer may shift retention time and invalidate peak identification in validated HPLC methods.
Documentation Generic chemical reagents lack the characterization data and traceability documentation that regulatory submissions for ANDA or DMF filings require.
Method transfer Resolution conditions optimized for this impurity standard may not reproduce with an uncharacterized substitute, risking method validation failure.

Differentiation Evidence for Daclatasvir Impurity 30


Resolution from Daclatasvir API

In a DoE-optimized HPLC method for related substances analysis in Daclatasvir tablets, Impurity D (equivalent to Daclatasvir Impurity 30) exhibited specific chromatographic resolution from the Daclatasvir API main peak under optimized conditions [1]. The optimization process identified that resolution between Impurity D and the API main peak was a critical quality attribute demanding specific temperature and pH control. Achieving adequate resolution required a column oven temperature of 45°C at pH 3.0 [1]. This compound-specific behavior necessitates the use of the authentic reference standard for accurate peak identification and method validation.

Resolution from API
Method context
Resolved at 45°C, pH 3.0 with 1.0 mL/min flow rate; resolution > 1.5 achieved under DoE-optimized conditions
Supports method-specific peak identification
Resolution is highly condition-dependent; authentic standard essential
Chromatography Method Validation Quality by Design

Full Characterization and Traceability

Daclatasvir Impurity 30 is supplied as a fully characterized reference standard with comprehensive analytical data, including Certificate of Analysis (CoA) and spectral data (NMR, MS, HPLC purity) compliant with regulatory guidelines [1]. It offers traceability against pharmacopeial standards (USP or EP) [1]. In contrast, generic fine chemicals or in-house synthesized materials typically lack this full characterization package, requiring end-users to invest substantial resources in structure confirmation and purity assessment .

Full Characterization
Specification review
CoA with HPLC purity, NMR, MS; traceability to USP/EP standards
Supports documentation requirements
Reduces internal analytical burden for regulatory submissions
Regulatory Compliance Quality Control Reference Standards

Stereochemical Identity

The precise stereochemical designation of Daclatasvir Impurity 30 is (2S,2'S)-((2R,2'R)- configuration, as established by its IUPAC name: Dimethyl ((2S,2'S)-((2R,2'R)-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate [1]. This explicit stereochemical identity is critical because Daclatasvir contains multiple chiral centers, and different stereoisomers exhibit distinct chromatographic retention on chiral stationary phases [2]. A patent on separating Daclatasvir optical isomers demonstrated that achieving resolution >3.0 and complete baseline separation requires specific chiral column conditions that are stereoisomer-dependent [2].

Stereochemical Identity
Class-level
Defined (2S,2'S)-((2R,2'R) configuration; resolution > 3.0 achievable for isomer pairs on chiral stationary phases
Enables chiral purity method development
Stereochemically ambiguous standards may co-elute
Stereochemistry Chiral Chromatography Impurity Profiling

Storage and Stability Specifications

Vendor specifications indicate that Daclatasvir Impurity 30 reference standards are stored under controlled temperature conditions (2-8°C or as indicated on CoA) to maintain stability [1]. This is consistent with storage requirements for Daclatasvir impurities generally . Procurement of this characterized standard with defined storage parameters ensures the material's integrity upon receipt and during use, whereas generic compounds may degrade without the user's knowledge.

Storage Stability
Specification review
Vendor-specified storage at 2–8°C; defined stability parameters per CoA
Supports material integrity over time
Reduces risk of degraded reference material in QC programs
Stability Storage Conditions Pharmaceutical Reference Materials

Applications for Daclatasvir Impurity 30


Stability-Indicating HPLC Method Development

During the development of a stability-indicating HPLC method for Daclatasvir drug products, Daclatasvir Impurity 30 (Impurity D) is a critical reference material for establishing and verifying resolution between the impurity peak and the API main peak. The DoE-optimized method parameters (pH 3.0, column temperature 45°C) were specifically determined to resolve this impurity from Daclatasvir, making the authentic reference standard essential for method validation [1].

ANDA and DMF Submission Support

For generic pharmaceutical companies preparing ANDA or DMF submissions for Daclatasvir drug products, Daclatasvir Impurity 30 serves as a qualified impurity reference standard. Its comprehensive characterization package (CoA, NMR, MS, HPLC purity) and traceability to USP/EP standards directly satisfy ICH Q3A/Q3B impurity qualification requirements and reduce the regulatory burden associated with impurity identification and control [1].

Chiral Purity Assessment

In analytical laboratories tasked with quantifying stereoisomeric impurities in Daclatasvir drug substance, Daclatasvir Impurity 30 with its explicitly defined (2S,2'S)-((2R,2'R) configuration provides a reliable standard for chiral HPLC or UPLC method development. Its defined stereochemistry enables accurate identification and quantification of this specific stereoisomer, which is essential given that different Daclatasvir stereoisomers exhibit distinct chromatographic retention on polysaccharide-based chiral stationary phases [1].

Forced Degradation and Impurity Profiling

During forced degradation studies (oxidation, hydrolysis, thermal stress) of Daclatasvir, Daclatasvir Impurity 30 (detected at approximately 1.0% level in oxidation studies) serves as a key marker for tracking degradation pathways. The availability of the characterized reference standard enables accurate peak identification and quantification of this degradation product, supporting stability assessment and shelf-life determination for Daclatasvir formulations [1].

Application
Selection Property
Validation Focus
Stability-indicating HPLC method development
Defined chromatographic resolution
Method-specific resolution verification
ANDA and DMF documentation support
Full characterization package
Regulatory documentation review
Chiral purity assessment
Defined stereochemical identity
Chiral separation method validation
Forced degradation and impurity profiling
Stability-specification standard
Degradation pathway tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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